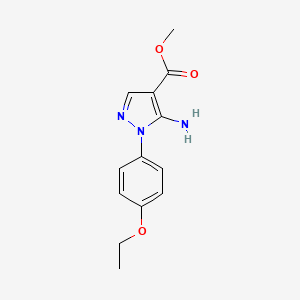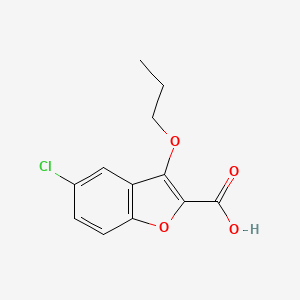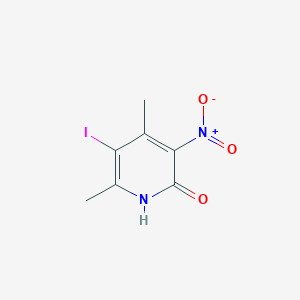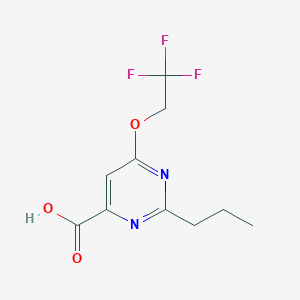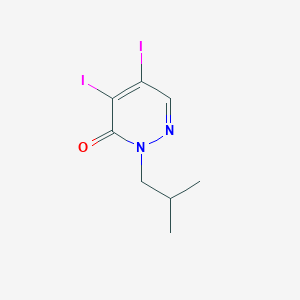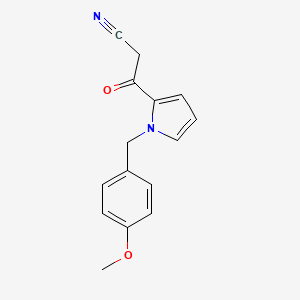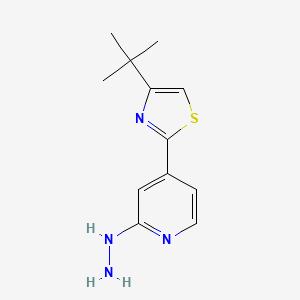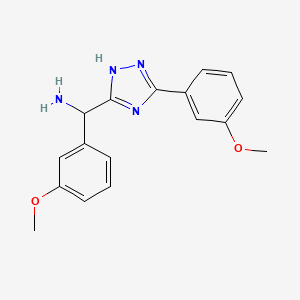
(3-Methoxyphenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxyphenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is a complex organic compound that features a triazole ring substituted with methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Substitution with Methoxyphenyl Groups: The triazole ring is then substituted with methoxyphenyl groups using a Friedel-Crafts alkylation reaction. This involves the use of methoxybenzene and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methanamine Group: The final step involves the introduction of the methanamine group through a reductive amination reaction. This can be achieved using a reducing agent such as sodium borohydride in the presence of an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazole ring or the methoxy groups, potentially leading to the formation of amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-Methoxyphenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its triazole ring is known to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the development of drugs for various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the triazole ring.
3-Methoxymethamphetamine: Similar in structure but with different functional groups and biological activity.
N-(3-Methoxybenzyl)acetamide: Contains the methoxyphenyl group but has different substituents.
Uniqueness
(3-Methoxyphenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of both the triazole ring and the methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C17H18N4O2/c1-22-13-7-3-5-11(9-13)15(18)17-19-16(20-21-17)12-6-4-8-14(10-12)23-2/h3-10,15H,18H2,1-2H3,(H,19,20,21) |
InChI Key |
RZOODFLEFLHYFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=N2)C(C3=CC(=CC=C3)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




